molecular formula C6H7BrN2O B6163702 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde CAS No. 1246553-44-5

4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde

Cat. No. B6163702
CAS RN: 1246553-44-5
M. Wt: 203
InChI Key:
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Description

4-Bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde is a chemical compound with the empirical formula C5H7BrN2 . It is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . This compound is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances recently . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .


Molecular Structure Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

4-Bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde is a solid compound . It is colorless to beige crystalline flakes or powder .

Mechanism of Action

The mechanism of action of imidazoles involves various chemical reactions. For instance, one of the reactions proceeds via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization and dehydrative cyclization .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Given the importance of imidazoles in a wide range of applications, there is a strategic importance in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde involves the bromination of 1,2-dimethylimidazole followed by oxidation of the resulting 4-bromo-1,2-dimethylimidazole to form the aldehyde.", "Starting Materials": [ "1,2-dimethylimidazole", "bromine", "sodium hydroxide", "hydrogen peroxide", "water", "organic solvent (e.g. dichloromethane)" ], "Reaction": [ "1. Bromination of 1,2-dimethylimidazole with bromine in the presence of sodium hydroxide and water to form 4-bromo-1,2-dimethylimidazole.", "2. Isolation of 4-bromo-1,2-dimethylimidazole by extraction with an organic solvent.", "3. Oxidation of 4-bromo-1,2-dimethylimidazole with hydrogen peroxide in the presence of a catalyst (e.g. sodium tungstate) to form 4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde.", "4. Isolation of the aldehyde by extraction with an organic solvent and purification by recrystallization or chromatography." ] }

CAS RN

1246553-44-5

Product Name

4-bromo-1,2-dimethyl-1H-imidazole-5-carbaldehyde

Molecular Formula

C6H7BrN2O

Molecular Weight

203

Purity

95

Origin of Product

United States

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